molecular formula C28H46O9 B1246313 Hythiemoside B

Hythiemoside B

Cat. No. B1246313
M. Wt: 526.7 g/mol
InChI Key: POOFTLXTGZSZGA-AUNXJCHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hythiemoside B is a natural product found in Indocypraea montana, Wollastonia biflora, and Sigesbeckia orientalis with data available.

Scientific Research Applications

Phytoremediation and Sustainable Agriculture

Microbial Phytases and Phytate Management (Balaban et al., 2017): This study highlights the role of phytases in improving plant growth and nutrition by enhancing phosphorus bioavailability in agriculture, promoting sustainable practices.

Antioxidant, Anti-inflammatory, and Anticancer Properties

Hyperoside and Liver Diseases (Jang, 2022): Hyperoside is identified for its broad pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, particularly in liver pathophysiology.

Environmental Pollution Management

Phytoremediation of Heavy Metals (Li et al., 2019): This review provides insights into using phytoremediation for managing heavy metal pollution, emphasizing the interdisciplinary nature and recent trends in this field.

Mental Health Applications

Phytochemical Constituents as Antidepressants (Bahramsoltani et al., 2015): The study explores various plant metabolites, including flavonoids and alkaloids, showing potential as natural antidepressants through multiple mechanisms.

Enhancing Plant Growth and Nutrition

Microbial Phytases in Agriculture (Singh et al., 2020): This research discusses how microbial phytases can improve plant growth and nutrition by enhancing soil phosphorus availability, reducing the need for fertilizers.

properties

Product Name

Hythiemoside B

Molecular Formula

C28H46O9

Molecular Weight

526.7 g/mol

IUPAC Name

[(1R)-1-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate

InChI

InChI=1S/C28H46O9/c1-15(31)35-21(14-30)27(4)10-8-17-16(12-27)6-7-19-26(2,3)20(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29-30,32-34H,6-11,13-14H2,1-5H3/t17-,18-,19-,20-,21+,22-,23+,24-,25+,27+,28+/m1/s1

InChI Key

POOFTLXTGZSZGA-AUNXJCHXSA-N

Isomeric SMILES

CC(=O)O[C@@H](CO)[C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C

Canonical SMILES

CC(=O)OC(CO)C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C

synonyms

hythiemoside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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